Nisobamate belongs to the class of compounds known as carbamates, which are characterized by the presence of a carbamate functional group. It is synthesized from various precursors, including sulfanilamide derivatives, and has been evaluated for its pharmacological properties in numerous studies. Its classification as a sulfonamide indicates that it shares structural similarities with other sulfonamide drugs, which have been widely used in clinical settings for their antibacterial and anticonvulsant effects.
The synthesis of Nisobamate involves several key steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 3-methylpropyl chloroformate. The process typically follows these steps:
The synthesis process has been optimized to enhance yield and reduce impurities, with reported yields reaching up to 82% in some studies .
Nisobamate's molecular formula is , indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The molecular structure can be represented as follows:
The molecular weight of Nisobamate is approximately 272.34 g/mol. Detailed NMR data has provided insights into its structural characteristics, confirming the presence of specific functional groups .
Nisobamate undergoes several chemical reactions that are relevant to its pharmacological activity:
These reactions are critical for understanding how Nisobamate exerts its therapeutic effects in vivo.
The mechanism of action of Nisobamate primarily involves modulation of neurotransmitter systems in the brain:
Pharmacokinetic studies have shown that Nisobamate exhibits favorable absorption and distribution characteristics, making it effective in managing seizure disorders .
Nisobamate exhibits several notable physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications .
Nisobamate has several significant applications in scientific research and medicine:
Nisobamate (INN; W-1015) emerged during the mid-20th century as part of significant pharmaceutical research into carbamate compounds with central nervous system (CNS) depressant properties. This compound, chemically designated as 2-[(carbamoyloxy)methyl]-2,3-dimethylpentyl propan-2-ylcarbamate (C₁₃H₂₆N₂O₄; molecular mass 274.361 g·mol⁻¹), shares structural and mechanistic similarities with other carbamate tranquilizers developed during this era [1]. The carbamate class gained prominence following the success of meprobamate (introduced in the 1950s), which demonstrated anxiolytic and muscle relaxant properties, establishing carbamates as viable alternatives to barbiturates [5]. Researchers investigating structure-activity relationships within this chemical family synthesized Nisobamate to explore modifications that might enhance therapeutic efficacy or reduce adverse effects associated with existing agents. Its molecular structure features dual carbamate functional groups attached to a branched pentyl chain, distinguishing it from simpler carbamate esters prevalent in early pharmacological research [1].
The exploration of carbamate derivatives represented a strategic approach to modulating GABAergic neurotransmission – a key target for sedative-hypnotic drugs. Unlike benzodiazepines (which enhance GABA affinity for GABAA receptors), carbamates like Nisobamate were postulated to act via chloride channel modulation, though its precise mechanism remained unelucidated due to its discontinued development [5]. Research into such compounds reflected the pharmaceutical industry's efforts to expand the psychopharmacological arsenal during a period of intense interest in psychotropic medications.
Table 1: Key Carbamate Tranquilizers in the Mid-20th Century
Compound | Chemical Structure | Development Status | Primary Therapeutic Target |
---|---|---|---|
Nisobamate | 2-[(carbamoyloxy)methyl]-2,3-dimethylpentyl propan-2-ylcarbamate | Investigational compound (never marketed) | Tranquilizer |
Meprobamate | 2-methyl-2-propyltrimethylene dicarbamate | Marketed (1950s) | Anxiety, muscle relaxation |
Carisoprodol | (RS)-2-{[(aminocarbonyl)oxy]methyl}-2-methylpentyl isopropylcarbamate | Marketed (1959) | Musculoskeletal pain |
Nisobamate's development coincided with a transformative period in psychopharmacology (1950s-1960s), marked by the introduction of novel therapeutic classes including benzodiazepines (e.g., Triazolam, patented 1970, marketed 1982) and phenothiazines [2]. This era witnessed a paradigm shift from institutionalized psychiatric care to pharmacologically managed outpatient treatment, driving demand for safer, more effective tranquilizers. Within this context, carbamates represented a transitional pharmacological class bridging older sedatives (barbiturates and bromides) and newer benzodiazepines [2] [4].
The compound occupied a specific niche in psychopharmacology research focused on molecular optimization. Its branched alkyl chain structure contrasted with the simpler aromatic structures of early benzodiazepines like Oxazepam (7-chloro-3-hydroxy-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one) and aimed to balance lipophilicity for blood-brain barrier penetration with metabolic stability [1] [4]. While benzodiazepines eventually dominated the anxiolytic market due to their perceived safety advantages, carbamate research provided crucial insights into structure-sedation relationships and GABAergic modulation. Nisobamate specifically exemplified efforts to create agents with rapid onset and intermediate duration of action – pharmacological properties highly sought after for managing acute anxiety states without excessive sedation [5].
Academic interest in carbamates like Nisobamate also stemmed from their potential as prodrugs. The metabolic pathway of the related carbamate Carisoprodol (conversion to meprobamate) demonstrated how structural modifications could alter pharmacokinetics and pharmacodynamics [5]. Although Nisobamate's metabolic fate remains undocumented, its structural features suggest possible active metabolites that might have contributed to its anticipated pharmacological profile.
Table 2: Molecular Comparison of Nisobamate with Contemporary Psychotropic Agents
Compound (Class) | Molecular Formula | Key Structural Features | Development Era |
---|---|---|---|
Nisobamate (Carbamate) | C₁₃H₂₆N₂O₄ | Branched pentyl chain, dual carbamate groups | Mid-20th century (investigational) |
Triazolam (Benzodiazepine) | C₁₇H₁₂Cl₂N₄ | Triazolobenzodiazepine core, chlorinated phenyl rings | Patented 1970, marketed 1982 |
Oxazepam (Benzodiazepine) | C₁₅H₁₁ClN₂O₂ | Benzodiazepinone core, chlorinated ring, hydroxyl group | Patented 1962, marketed 1964 |
Nisobamate's status as an unmarketed pharmaceutical compound has been noted in authoritative pharmacological references without explicit justification [1]. Academic discourse surrounding its discontinuation likely reflects broader challenges faced by carbamate tranquilizers during the ascendancy of benzodiazepines. Several factors potentially contributed to its developmental abandonment:
Pharmacokinetic Uncertainties: The structural complexity of Nisobamate (compared to earlier carbamates like meprobamate) raised questions about metabolic stability and potential accumulation of active metabolites. The known metabolic conversion of Carisoprodol to meprobamate demonstrated how carbamate biotransformation could produce compounds with divergent pharmacological activities and abuse liabilities [5]. Without comprehensive metabolic studies, clinical advancement would have been considered high-risk.
Competitive Landscape: The introduction and rapid adoption of benzodiazepines (e.g., Triazolam, Oxazepam) offered superior therapeutic indices, reduced overdose risks, and clearer dose-response relationships [2] [4]. Pharmaceutical investment shifted decisively toward these newer agents, leaving carbamate derivatives like Nisobamate as pharmacological curiosities rather than commercial priorities.
Regulatory Environment: Increasingly stringent requirements for demonstrating clinical efficacy and safety likely raised development costs beyond perceived commercial viability. The absence of patent protection or documented clinical trial data in the public domain suggests development was halted before significant human testing [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7